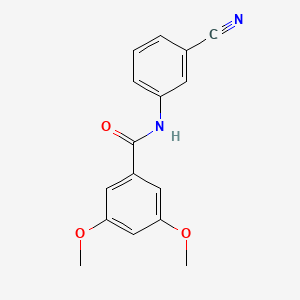

N-(3-cyanophenyl)-3,5-dimethoxybenzamide

Description

N-(3-Cyanophenyl)-3,5-dimethoxybenzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted benzoyl group attached to a 3-cyanophenylamine moiety.

- Methoxy Groups: The 3,5-dimethoxy substitution on the benzamide ring enhances electron-donating properties, influencing solubility and intermolecular interactions (e.g., hydrogen bonding) .

This compound is structurally related to derivatives explored for pharmacological applications, including anticancer and antiviral agents (see ).

Properties

IUPAC Name |

N-(3-cyanophenyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-14-7-12(8-15(9-14)21-2)16(19)18-13-5-3-4-11(6-13)10-17/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHKYKLEVBKMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, would be integral parts of the industrial process to ensure sustainability and compliance with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to an amine or an aldehyde.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines or aldehydes.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(3-cyanophenyl)-3,5-dimethoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3,5-dimethoxybenzamide depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies and computational modeling to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzamide Ring

Modifications to the benzamide ring significantly alter physicochemical and biological properties:

Key Observations :

- Methoxy groups (e.g., 3,5-dimethoxy) improve solubility and serve as hydrogen bond acceptors/donors, critical for target interactions .

- Electron-withdrawing groups (e.g., cyano, bromo) modulate electronic properties and steric effects .

Variations in the Aromatic Amine Moiety

The aromatic ring attached via the amide linkage dictates pharmacological activity:

Key Observations :

- Bulky substituents (e.g., indenothiazole in ) may enhance target selectivity but reduce synthetic yields (25–50%) .

- Halogenated derivatives (e.g., bromo, chloro) are common in medicinal chemistry for tuning bioavailability and binding .

Anticancer Activity

- Compound 6g (indenothiazole derivative with 3,5-dimethoxybenzamide): Demonstrated potent growth inhibition (>50%) against brain cancer cell lines (SNB-75, SF-539) .

Antiviral Activity

- Compound 7e (6-chloroindenothiazole derivative): 39% yield; moderate SARS-CoV-2 inhibition .

Q & A

Q. What are the optimal synthetic routes for N-(3-cyanophenyl)-3,5-dimethoxybenzamide, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with coupling 3-cyanophenylamine with 3,5-dimethoxybenzoyl chloride. Key steps include nucleophilic substitution and amide bond formation. For example, piperazine derivatives (e.g., 1-(3-cyanophenyl)piperazine) are synthesized via condensation reactions using triethylamine as a base to neutralize HCl byproducts . Intermediates are purified via column chromatography (e.g., 10% methanol in dichloromethane) and confirmed using H NMR (e.g., δ 7.49 ppm for aromatic protons) and mass spectrometry (e.g., M+H = 445.70) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation, particularly H NMR to identify aromatic protons (δ 6.76–7.66 ppm) and methoxy groups (δ 3.82 ppm) . Infrared (IR) spectroscopy confirms functional groups like amide C=O (~1650 cm) and nitrile C≡N (~2240 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., M+H = 342.41 g/mol for analogs) . Purity is assessed via TLC (e.g., R = 0.6 in 10% MeOH/DCM) .

Advanced Research Questions

Q. How can researchers elucidate the biological target interactions of this compound using in vitro assays?

Methodological Answer: Target identification involves enzyme-linked immunosorbent assays (ELISA) and fluorescence polarization assays to measure binding affinities (e.g., IC values). For example, triazole derivatives with similar structures inhibit kinases like EGFR or PI3K, quantified via ADP-Glo™ kinase assays . Competitive binding studies using radiolabeled ligands (e.g., H-labeled compounds) can determine receptor antagonism. Structural insights are further refined via X-ray crystallography or molecular docking simulations .

Q. What strategies address discrepancies in reported biological activities of structurally similar benzamide derivatives?

Methodological Answer: Contradictions in activity data (e.g., anticancer vs. antimicrobial potency) require comparative studies under standardized conditions. For instance, cytotoxicity assays (MTT or SRB) should use identical cell lines (e.g., MCF-7 vs. HeLa) and normalization to positive controls (e.g., doxorubicin) . Batch-to-batch variability in compound purity (>95% via HPLC) must be ruled out. Meta-analyses of SAR trends (e.g., methoxy group positioning) can reconcile mechanistic differences .

Q. How to perform structure-activity relationship (SAR) studies on this compound to enhance potency?

Methodological Answer: SAR studies involve systematic modifications:

- Core structure: Replace the cyanophenyl group with fluorophenyl or trifluoromethylphenyl to assess electronic effects .

- Substituents: Vary methoxy groups to ethoxy or hydroxyl groups to evaluate steric and hydrogen-bonding impacts .

- Side chains: Introduce thiazole or triazole rings to improve metabolic stability .

Biological data (e.g., IC, logP) are analyzed via QSAR models using software like MOE or Schrödinger. For example, benzothiazole analogs show enhanced anticancer activity (IC < 10 µM) compared to unsubstituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.